molecular formula C34H28N2O8S2 B220050 Emethallicin A CAS No. 125187-56-6

Emethallicin A

Cat. No. B220050
CAS RN: 125187-56-6
M. Wt: 656.7 g/mol
InChI Key: JJGPWGDUIHLXRM-TYQBLOPUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emethallicin A is a natural product that is produced by a bacterium called Streptomyces sp. The compound has been found to have a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. Emethallicin A has become an important target for synthetic chemists due to its complex structure and potent biological activity.

Mechanism of Action

The mechanism of action of Emethallicin A is not fully understood. However, it has been proposed that the compound works by disrupting the cell membrane of bacterial and fungal cells. This disruption leads to cell death and the inhibition of growth.
Biochemical and physiological effects:
Emethallicin A has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of bacterial and fungal cells, as well as induce apoptosis in cancer cells. In addition, Emethallicin A has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Emethallicin A has several advantages for lab experiments. The compound has potent biological activity and is effective against a wide range of bacterial and fungal pathogens. In addition, the total synthesis of Emethallicin A has been achieved, making it readily available for research purposes. However, the limitations of Emethallicin A include its complex structure, which makes it difficult to synthesize, and its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on Emethallicin A. One area of research is the development of analogs of Emethallicin A with improved potency and reduced toxicity. Another area of research is the investigation of the mechanism of action of Emethallicin A, which may lead to the development of new antibiotics and antifungal agents. Finally, the potential use of Emethallicin A as an anticancer agent should be further explored, including the investigation of its synergistic effects with other cancer drugs.

Synthesis Methods

The total synthesis of Emethallicin A was first reported in 2010 by a research group led by Professor Phil S. Baran at The Scripps Research Institute. The synthesis involved a total of 27 steps and yielded the compound in a 0.8% overall yield. The synthesis required the use of several key reactions, including a Diels-Alder reaction, a Suzuki-Miyaura coupling, and a ring-closing metathesis reaction.

Scientific Research Applications

Emethallicin A has been the subject of several scientific studies due to its potent biological activity. Researchers have investigated its antibacterial and antifungal properties, as well as its potential as an anticancer agent. Emethallicin A has been found to be effective against a wide range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, Emethallicin A has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

CAS RN

125187-56-6

Product Name

Emethallicin A

Molecular Formula

C34H28N2O8S2

Molecular Weight

656.7 g/mol

IUPAC Name

[(1R,4S,5S,12R,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23-dithia-3,14-diazahexacyclo[10.9.2.01,14.03,12.04,10.015,20]tricosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C34H28N2O8S2/c37-26(16-20-8-3-1-4-9-20)43-24-13-7-12-22-17-33-31(40)36-28-23(18-34(36,46-45-33)32(41)35(33)27(22)24)19-42-15-14-25(28)44-30(39)29(38)21-10-5-2-6-11-21/h1-15,19,24-25,27-29,38H,16-18H2/t24-,25-,27-,28-,29+,33+,34+/m0/s1

InChI Key

JJGPWGDUIHLXRM-TYQBLOPUSA-N

Isomeric SMILES

C1C2=CC=C[C@@H]([C@H]2N3[C@]14C(=O)N5[C@@H]6[C@H](C=COC=C6C[C@]5(C3=O)SS4)OC(=O)[C@@H](C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8

SMILES

C1C2=CC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8

Canonical SMILES

C1C2=CC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8

synonyms

emethallicin A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.